molecular formula C7H10O3 B1399662 Methyl 2-(3-oxocyclobutyl)acetate CAS No. 1148130-30-6

Methyl 2-(3-oxocyclobutyl)acetate

Cat. No. B1399662
M. Wt: 142.15 g/mol
InChI Key: UJPOOJZMVQMLOM-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxocyclobutyl)acetate” is a cyclic ester. It is a liquid in its physical form .


Synthesis Analysis

The synthesis of “Methyl 2-(3-oxocyclobutyl)acetate” involves the use of zinc powder in AcOH . The mixture is stirred at 100° C for 15 hours. The mixture is then filtered and washed with AcOH. The filtrate is concentrated under reduced pressure, and the residue is dissolved in AcOEt, and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over MgSO4, and concentrated under reduced pressure to give (3-oxo-cyclobutyl)-acetic acid methyl ester .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(3-oxocyclobutyl)acetate” is C7H10O3 . Its IUPAC name is methyl (3-oxocyclobutyl)acetate . The InChI code is 1S/C7H10O3/c1-10-7(9)4-5-2-6(8)3-5/h5H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(3-oxocyclobutyl)acetate” is a liquid . Its molecular weight is 142.15 .

Scientific Research Applications

Structural Analysis

Methyl 2-(3-oxocyclobutyl)acetate is studied for its crystal and molecular structure. In a study by Makaev et al. (2006), the structure was determined using single crystal X-ray diffraction. The molecule belongs to the triclinic system, with specific unit cell parameters and space group P-1. The study also details the configurations of asymmetric carbon atoms in the molecule and the generation of centrosymmetrical dimers due to intermolecular hydrogen bonds (Makaev et al., 2006).

Chemical Reactions and Biosynthesis

The molecule is involved in various chemical reactions and biosynthetic pathways. For instance, Koz’minykh et al. (2006) discuss the regioselective addition of aromatic amines to methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, resulting in products with activated exocyclic C=C bonds. This indicates a potential role in synthetic chemistry and organic reactions (Koz’minykh et al., 2006).

Vibrational Spectroscopy

Selvarajan et al. (2013) analyzed the Raman and infrared spectra of methyl 2, 2-dimethyl 3-ketocyclobutyl acetate and its hydroxy variant. The study provided insights into the characteristic group frequencies and structural aspects based on the observed frequencies, shedding light on the molecular vibrations and structure-function relationships in such compounds (Selvarajan et al., 2013).

Synthesis of Nitroaromatic Systems

Duthaler (1983) discussed the synthesis of methyl 4-nitro-3-oxobutyrate, a process involving methyl 2-(3-oxocyclobutyl)acetate. The compound is highlighted for its stability, storability, and its role in cyclocondensations. The study provides valuable insights into the synthetic routes and applications of this compound in the construction of nitroaromatic systems (Duthaler, 1983).

Safety And Hazards

“Methyl 2-(3-oxocyclobutyl)acetate” is associated with several hazard statements including H227, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(3-oxocyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)4-5-2-6(8)3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPOOJZMVQMLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727518
Record name Methyl (3-oxocyclobutyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxocyclobutyl)acetate

CAS RN

1148130-30-6
Record name Methyl (3-oxocyclobutyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-oxocyclobutyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (2,2-dichloro-3-oxo-cyclobutyl)-acetic acid methyl ester (2.93 g, 13.8 mmol) in AcOH (100 ml), zinc powder (4.51 g, 69.0 mmol) is added. The mixture is stirred at 100° C. for 15 hours. The mixture is filtrated and washed with AcOH. The filtrate is concentrated under reduced pressure, and the residue is dissolved in AcOEt, and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over MgSO4, and concentrated under reduced pressure to give (3-oxo-cyclobutyl)-acetic acid methyl ester (710 mg, 36%); 1H NMR (400 MHz, chloroform-d) δ ppm 2.64-2.66 (m, 2H), 2.78-2.86 (m, 3H), 3.22-3.32 (m, 2H), 3.70 (s, 3H).
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.51 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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